molecular formula C23H22N2O4S B2467762 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide CAS No. 1005299-45-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide

Cat. No.: B2467762
CAS No.: 1005299-45-5
M. Wt: 422.5
InChI Key: OLZWITYJXZNIMF-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is a complex organic compound that combines the structural features of benzenesulfonyl and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide typically involves multiple steps. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is followed by the coupling of the resulting intermediate with 3-methoxybenzoyl chloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosobenzene (PhIO), 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines or alcohols.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is unique due to the presence of the methoxybenzamide group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a tetrahydroquinoline ring and a 3-methoxybenzamide moiety. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of 452.5 g/mol . The presence of multiple functional groups suggests diverse interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The benzenesulfonyl group is known to inhibit enzymes associated with bacterial cell wall synthesis, which can lead to antimicrobial effects. Additionally, the compound may interfere with DNA intercalation or protein interactions due to the structural properties of the tetrahydroquinoline ring.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives can inhibit bacterial growth by targeting the FtsZ protein involved in cell division in Bacillus subtilis . This inhibition leads to filamentation and eventual lysis of bacterial cells.

CompoundTargetEffect
3-MethoxybenzamideFtsZ proteinInhibits cell division
N-[1-(benzenesulfonyl)-...]-3-methoxybenzamideBacterial enzymesAntimicrobial activity

Quorum Sensing Inhibition

Another area of interest is the compound's potential as a quorum sensing inhibitor (QSI) . Quorum sensing is a mechanism used by bacteria to regulate gene expression in response to population density. Inhibiting this process can reduce virulence factors in pathogenic bacteria like Pseudomonas aeruginosa .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Inhibition of Cell Division : A study demonstrated that 3-methoxybenzamide inhibits cell division in Bacillus subtilis, affecting the FtsZ system . This suggests that this compound may exhibit similar effects.
  • Antimicrobial Testing : In vitro tests showed that related sulfonamide derivatives significantly reduced biofilm formation and elastase production in Pseudomonas aeruginosa, indicating potential for therapeutic applications against biofilm-associated infections .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-9-5-7-18(15-20)23(26)24-19-13-12-17-8-6-14-25(22(17)16-19)30(27,28)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZWITYJXZNIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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